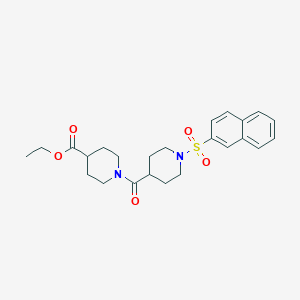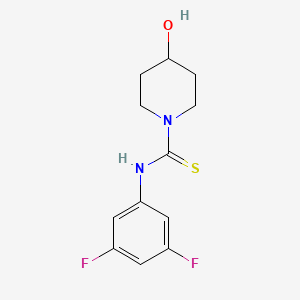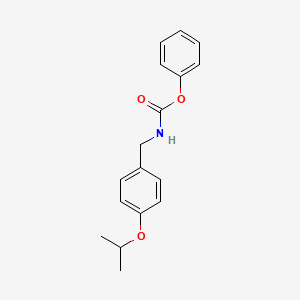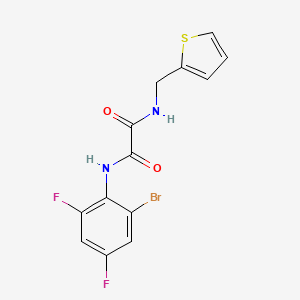
N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Vue d'ensemble
Description
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide: is a synthetic organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4,6-difluoroaniline and 2-thienylmethylamine.
Formation of Intermediate: The initial step involves the reaction of 2-bromo-4,6-difluoroaniline with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-thienylmethylamine under controlled conditions to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide may involve:
Scale-Up of Reactions: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and efficiency.
Automated Processes: Automated reactors and purification systems are employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
Structural Features: The presence of both bromine and fluorine atoms, along with the thienylmethyl group, imparts unique chemical and physical properties to the compound.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O2S/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h1-5H,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZOMRLZBSZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


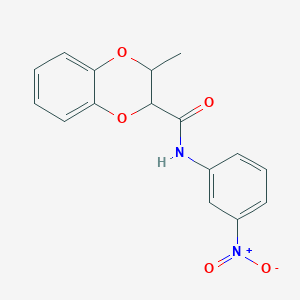
![7-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4386469.png)

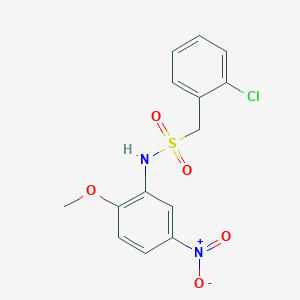
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4386501.png)
![3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4386509.png)
![N-{[(2-chlorobenzyl)amino]carbonyl}benzamide](/img/structure/B4386511.png)


![N-BENZYL-2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE](/img/structure/B4386534.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)glycinamide](/img/structure/B4386537.png)
